

SHR1653: A Technical Overview of its Discovery and Synthesis

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Compound of Interest

Compound Name: SHR1653

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Executive Summary

SHR1653 is a novel, highly potent, and selective oxytocin receptor (OTR) antagonist developed as a potential treatment for premature ejaculation (PE).^{[1][2][3]} This document provides a comprehensive technical guide on the discovery, synthesis, and preclinical evaluation of **SHR1653**. It details the rationale behind its development, the synthetic chemistry pathway, key experimental protocols, and a summary of its pharmacological and pharmacokinetic properties. The information presented is intended for researchers, scientists, and professionals involved in drug development.

Introduction: The Rationale for an OTR Antagonist

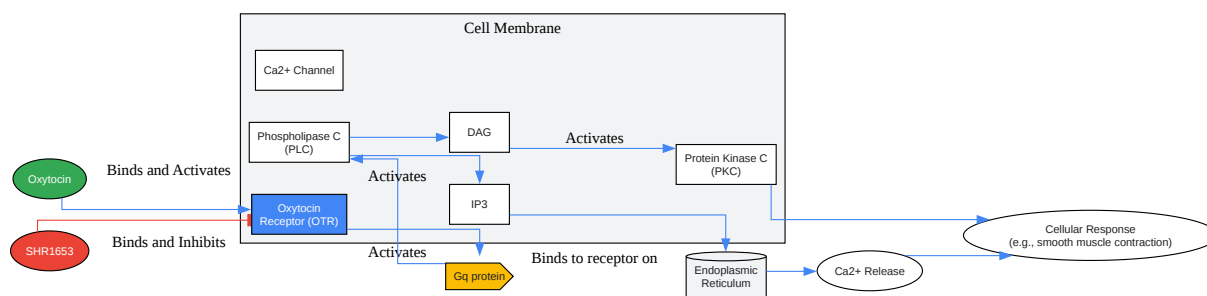
The oxytocin receptor, a G-protein coupled receptor, plays a significant role in regulating male sexual responses.^{[1][2][3]} Both preclinical and clinical evidence suggest that oxytocin is involved in modulating ejaculatory latency.^[1] Consequently, antagonizing the OTR, particularly in the central nervous system (CNS), presents a promising therapeutic strategy for treating premature ejaculation.^[1] The development of **SHR1653** was driven by the need for an orally bioavailable OTR antagonist with high potency, selectivity, and improved blood-brain barrier (BBB) penetration compared to earlier compounds.^{[1][4]}

Discovery of SHR1653: A Structure-Based Design Approach

The discovery of **SHR1653** began with a lead compound, IX-01, and aimed to improve its pharmacokinetic profile and CNS penetration.^[1] The key strategic modifications involved replacing a flexible oxyazetidine ether in IX-01 and introducing rigid ring systems to reduce the number of rotatable bonds and the polar surface area (PSA).^[1] This led to the design of a novel scaffold featuring an aryl-substituted 3-azabicyclo[3.1.0]hexane structure.^{[1][2][3]}

Signaling Pathway of the Oxytocin Receptor

The following diagram illustrates the general signaling pathway of the oxytocin receptor, which **SHR1653** antagonizes.



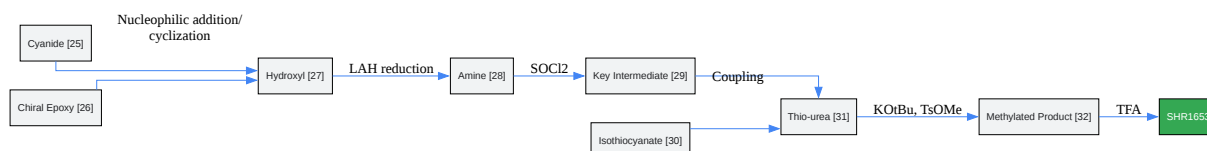
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Caption: Oxytocin Receptor Signaling Pathway and Inhibition by **SHR1653**.

Synthesis of SHR1653

The chemical synthesis of **SHR1653** is a multi-step process, outlined in the following workflow.
[1]

Synthetic Workflow Diagram



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Caption: Synthetic route for **SHR1653**.

Experimental Protocol for Synthesis

The synthesis of **SHR1653** was achieved with an overall yield of approximately 32% over five steps.[1]

- Step 1: Nucleophilic Addition/Cyclization: Commercially available cyanide (compound 25) and chiral epoxy (compound 26) undergo a nucleophilic addition and cyclization reaction to yield the hydroxyl intermediate (compound 27).[1]
- Step 2: Reduction: The hydroxyl group of compound 27 is reduced using lithium aluminum hydride (LAH) to produce the corresponding amine (compound 28) in quantitative yield.[1]
- Step 3: Formation of Key Intermediate: The amine (compound 28) is treated with thionyl chloride (SOCl₂) to form the key intermediate (compound 29).[1]
- Step 4: Thio-urea Formation: Intermediate 29 is coupled with the known isothiocyanate (compound 30) to generate the thio-urea derivative (compound 31).[1]

- Step 5: Methylation: The thio-urea (compound 31) is methylated using potassium tert-butoxide (KOtBu) and methyl p-toluenesulfonate (TsOMe) to give compound 32.[\[1\]](#)
- Step 6: Final Cyclization: The final step involves treatment with trifluoroacetic acid (TFA) to facilitate the formation of the triazole ring, yielding **SHR1653**.[\[1\]](#)

Preclinical Data

In Vitro Potency and Selectivity

SHR1653 demonstrated high potency for the human oxytocin receptor. Its selectivity was evaluated against the structurally similar vasopressin receptors (V1AR, V1BR, and V2R).[\[1\]](#)

Receptor	IC50 (nM)
hOTR	15
hV1AR	>10000
hV1BR	>10000
hV2R	>10000

Table 1: In vitro potency and selectivity of **SHR1653**.[\[1\]](#)[\[5\]](#)

Pharmacokinetic Profile

The pharmacokinetic properties of **SHR1653** were assessed in rats, dogs, and human liver microsomes. The compound exhibited favorable stability across species.[\[1\]](#)

Species	Microsomal Stability (Cl, mL/min/kg)
Rat	14.7
Dog	7.9
Human	4.3 (predicted)

Table 2: Liver microsomal stability of **SHR1653**.[\[1\]](#)

In vivo pharmacokinetic studies in rats revealed desirable properties for an orally administered drug.

Parameter	Value
T1/2 (h)	2.9 (i.v.), 4.1 (p.o.)
Cmax (ng/mL)	1379 (p.o.)
AUC (ng*h/mL)	6897 (p.o.)
F (%)	58.7

Table 3: In vivo pharmacokinetic parameters of **SHR1653** in rats (30 mg/kg, p.o.).[\[1\]](#)

Blood-Brain Barrier Penetration

A key objective in the development of **SHR1653** was to enhance CNS exposure. The BBB penetration was evaluated in a rat model and compared to the lead compound, IX-01.[\[1\]](#)

Compound	fu_rat plasma (%)	fu_brain tissue (%)	Plasma (ng/mL)	Brain Tissue (ng/g)	Kpu,u
SHR1653	1.46	1.66	1379	229	0.188
IX-01	6.64	1.65	699	Not Specified	0.064

Table 4: In vivo rat blood-brain barrier penetration of **SHR1653**.[\[1\]](#)

SHR1653 demonstrated a three-fold improvement in the unbound brain-to-plasma concentration ratio (Kpu,u) compared to IX-01, indicating superior BBB penetration.[\[1\]](#)[\[6\]](#)

In Vivo Efficacy

The in vivo efficacy of **SHR1653** was assessed using a rat uterine contraction model.[\[1\]](#)

Dose (mg/kg, p.o.)	Inhibition (%)
10	45
30	85

Table 5: In vivo efficacy of **SHR1653** in a rat uterine contraction model.[1]

Safety and Toxicology

A non-GLP 7-day acute toxicity study was conducted in rats. **SHR1653** was well-tolerated at doses of 100, 300, and 900 mg/kg.[1] The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 300 mg/kg, and the Maximum Tolerated Dose (MTD) was greater than 900 mg/kg.[1] Additionally, **SHR1653** showed weak inhibition of major cytochrome P450 enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with all IC50 values greater than 10 μ M, suggesting a low potential for drug-drug interactions.[6]

Conclusion

SHR1653 is a highly potent and selective OTR antagonist that has been successfully designed to exhibit a favorable pharmacokinetic profile and enhanced blood-brain barrier penetration.[1][3] Its robust in vivo efficacy in preclinical models, coupled with a promising safety profile, underscores its potential as a therapeutic agent for the treatment of premature ejaculation.[1][7] Further clinical investigation is warranted to establish its efficacy and safety in humans.

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